molecular formula C15H15N3O3S B286640 ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B286640
M. Wt: 317.4 g/mol
InChI Key: VXFMFLCFYHHOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate, also known as BMIPP, is a radiopharmaceutical compound that has been extensively studied for its potential use in the diagnosis of heart diseases. BMIPP is a fatty acid analogue that selectively accumulates in the myocardium, making it an ideal tracer for the detection of myocardial ischemia and infarction.

Mechanism of Action

Ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a fatty acid analogue that selectively accumulates in the myocardium due to its affinity for the mitochondrial membrane. It is taken up by the myocardial cells and undergoes beta-oxidation, producing radioactive metabolites that can be detected by SPECT or PET imaging. The accumulation of this compound in the myocardium is proportional to the amount of fatty acid metabolism, which is reduced in the presence of myocardial ischemia or infarction.
Biochemical and Physiological Effects:
This compound has been shown to have no significant physiological or biochemical effects in humans or animals. It is rapidly cleared from the body and does not accumulate in any organs other than the myocardium.

Advantages and Limitations for Lab Experiments

Ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a useful tool for the diagnosis of heart diseases, particularly in the detection of myocardial ischemia and infarction. It is non-invasive and can provide accurate and reliable results. However, its use is limited by the availability of SPECT or PET imaging equipment and the cost of the procedure. Additionally, this compound has a short half-life, which requires timely imaging after injection.

Future Directions

There are several future directions for the use of ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate in scientific research. One potential area of study is the use of this compound in the detection of other diseases such as breast cancer and Alzheimer's disease. Another area of study is the development of new radiopharmaceutical compounds that can selectively target other organs or tissues. Additionally, the use of this compound in combination with other imaging modalities such as magnetic resonance imaging (MRI) or computed tomography (CT) could provide more accurate and comprehensive diagnostic information.

Synthesis Methods

Ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is synthesized from 6-methoxy-1,3-benzothiazole-2-amine and 5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. The reaction is carried out in the presence of a catalyst and a solvent such as dimethylformamide or N-methylpyrrolidone. The resulting product is purified by column chromatography to obtain pure this compound.

Scientific Research Applications

Ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is widely used in the diagnosis of heart diseases, particularly in the detection of myocardial ischemia and infarction. It is used in conjunction with single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging to visualize the myocardium and assess its function. This compound has also been studied for its potential use in the detection of other diseases such as breast cancer and Alzheimer's disease.

Properties

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazole-4-carboxylate

InChI

InChI=1S/C15H15N3O3S/c1-4-21-14(19)11-8-16-18(9(11)2)15-17-12-6-5-10(20-3)7-13(12)22-15/h5-8H,4H2,1-3H3

InChI Key

VXFMFLCFYHHOKV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC3=C(S2)C=C(C=C3)OC)C

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC3=C(S2)C=C(C=C3)OC)C

Origin of Product

United States

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